molecular formula C13H20O5 B1354394 Diethyl 2-(2-oxocyclohexyl)malonate CAS No. 4039-31-0

Diethyl 2-(2-oxocyclohexyl)malonate

Cat. No.: B1354394
CAS No.: 4039-31-0
M. Wt: 256.29 g/mol
InChI Key: DDSRUIQCMVMASX-UHFFFAOYSA-N
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Description

Diethyl 2-(2-oxocyclohexyl)malonate (CAS: 4039-31-0) is a malonate derivative featuring a 2-oxocyclohexyl substituent at the central carbon. This compound is synthesized via a photo-organocatalytic process using 9-amino-9-deoxy-epi-cinchona alkaloids, enabling enantioselective α-alkylation of ketones with alkyl halides. The reaction achieves up to 84% enantioselectivity and a productivity of 47 μmol/h in continuous flow systems . Its molecular formula is C₁₃H₂₀O₅ (MW: 256.30 g/mol), and it is stored under dry conditions at 2–8°C . The compound’s unique structure and reactivity make it valuable in asymmetric synthesis, particularly for accessing chiral intermediates in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-oxocyclohexyl)malonate can be synthesized through the enantioselective α-alkylation of ketones. One method involves the use of photo-organocatalysis, where 9-amino-9-deoxy-epi-cinchona alkaloids are employed to activate ketones as transient secondary enamines. These enamines can then undergo direct photoexcitation to form the desired product with high enantioselectivity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for continuous flow processes. This approach allows for the efficient production of the compound with a productivity of 47 μmol/h and an enantioselectivity of 84% .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-oxocyclohexyl)malonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone moiety.

    Substitution: The malonate ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents

Biological Activity

Diethyl 2-(2-oxocyclohexyl)malonate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that summarize its activity in various biological contexts.

Chemical Structure and Synthesis

This compound, with the molecular formula C14H22O5C_{14}H_{22}O_5, features a cyclohexyl ring with a keto group, making it an intriguing compound for synthetic organic chemistry. It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals. The compound can be synthesized through several methods, often involving the reaction of cyclohexanone derivatives with diethyl malonate under basic conditions.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature; however, related compounds in the malonate family have shown promising pharmacological effects. Notably, compounds with similar structures have exhibited:

  • Antiviral Activity : Some malonate derivatives have been reported to inhibit viral replication.
  • Antibacterial Properties : Certain derivatives demonstrate significant antibacterial effects against various pathogens.
  • Anticancer Effects : Malonate compounds are being investigated for their potential as kinase inhibitors in cancer therapy.

Antiviral and Antibacterial Activities

A study on chalcone derivatives containing malonate groups highlighted their potential as antibacterial agents. One derivative exhibited an EC50 value of 10.2 μg/mL against Xanthomonas oryzae, outperforming established antibiotics like bismerthiazol (71.7 μg/mL) . This suggests that this compound may also possess similar properties, warranting further investigation.

Anticancer Potential

Research indicates that malonate derivatives can act as effective kinase inhibitors, targeting crucial signaling pathways involved in cancer cell proliferation . Given the structural similarities, this compound could potentially exhibit similar anticancer activities.

Data Table: Comparative Biological Activities of Malonate Derivatives

Compound NameBiological ActivityEC50 / IC50 ValueReference
This compoundPotentially antiviral/anticancerTBDThis study
Chalcone derivative 1Antibacterial10.2 μg/mL
Chalcone derivative 2Antiviral (TMV)74.3% inhibition

The precise mechanism by which this compound exerts its biological effects remains largely unexplored. However, its structural characteristics suggest potential interactions with enzyme targets involved in metabolic pathways. Research into similar compounds indicates that they may act as enzyme inhibitors or modulators, influencing various biological processes.

Scientific Research Applications

Scientific Research Applications

Diethyl 2-(2-oxocyclohexyl)malonate serves as a reagent in exploring new methods of bond formation and studying reactions in organic chemistry .

Organic Synthesis

  • Intermediate in Synthesis: It is a key intermediate in synthesizing various organic molecules.
  • Preparation of Cyclohexane Derivatives: It is used in the preparation of cyclohexane derivatives, specifically spirocyclic compounds, through Claisen condensation reactions.
  • Building Block: Due to its versatility, it is used as a building block in synthetic organic chemistry.

Biological Activities

While specific biological activities are not extensively documented for this compound, compounds within this class often exhibit interesting biological properties. They may act as enzyme inhibitors or modulators in various metabolic pathways, necessitating further research to explore potential pharmacological applications and interactions within biological systems.

Case Studies and Research Findings

Research has demonstrated successful synthesis routes for this compound, highlighting its utility in creating complex organic molecules. For instance, one study reported its use in Claisen condensation reactions to produce spirocyclic compounds, showcasing its reactivity and versatility.

Enantioselective Reactions

Recent investigations into enantioselective α-alkylation reactions using this compound revealed promising yields and selectivity, indicating its potential role in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for diethyl 2-(2-oxocyclohexyl)malonate, and how are the products characterized?

this compound is synthesized via photo-organocatalytic α-alkylation of ketones (e.g., cyclohexanone) with alkyl halides. Key steps include:

  • Catalyst screening : Secondary amino catalysts (e.g., L-proline derivatives) are ineffective, while chiral organocatalysts (e.g., thiourea-based) enable enantioselectivity .
  • Reaction optimization : Parameters like solvent (toluene), base (DIPEA), and acid additives (e.g., TFA) significantly influence yield and enantiomeric excess (e.g., up to 85% yield under optimized conditions) .
  • Characterization : Products are validated via 1H/13C NMR (e.g., δ 1.31 ppm for ethyl groups) and HRMS to confirm molecular weight accuracy .

Q. How does the alkylation of diethyl malonate enolates contribute to synthesizing substituted malonates?

Alkylation of diethyl malonate enolates introduces substituents at the α-carbon:

  • Enolate generation : Strong bases (e.g., NaH) deprotonate the α-hydrogen, stabilized by electron-withdrawing ester groups .
  • Electrophile selection : Alkyl halides (e.g., cyclopropylmethyl bromide) or Michael acceptors (e.g., acrylonitrile) are used, with yields ranging from 50–85% depending on steric/electronic effects .
  • Applications : This method enables access to derivatives like diethyl 2-(2-cyanoethyl)malonate, a precursor for heterocycle synthesis .

Advanced Research Questions

Q. What factors influence enantioselectivity in the photo-organocatalytic synthesis of this compound?

Enantioselectivity is governed by:

  • Catalyst design : Thiourea catalysts with chiral centers (e.g., binaphthyl scaffolds) provide stereochemical control via hydrogen-bonding interactions with the ketone substrate .
  • Solvent polarity : Non-polar solvents (e.g., toluene) enhance enantioselectivity by stabilizing transition states .
  • Temperature : Lower temperatures (e.g., 0°C) reduce racemization, improving enantiomeric excess (e.g., >90% ee in some cases) .
  • Additives : Brønsted acids (e.g., TFA) protonate intermediates, accelerating enamine formation and stereochemical fidelity .

Q. What challenges arise in the hydrolysis of this compound derivatives, and how can they be addressed?

Hydrolysis of sterically hindered or electron-deficient malonates faces challenges:

  • Inertness under standard conditions : Basic hydrolysis (e.g., NaOH) or acidic conditions (H2SO4) often fail due to poor solubility or competing decarboxylation .
  • Alternative approaches : A HBr/AcOH (1:5 v/v) mixture at reflux enables selective monodecarboxylation of diethyl 2-(perfluorophenyl)malonate to yield 2-(perfluorophenyl)acetic acid (63% yield) .
  • Mechanistic insight : Homogeneous reaction conditions and co-solvents (e.g., AcOH) improve miscibility and prevent side reactions .

Q. How is this compound utilized in the synthesis of complex heterocycles or spirooxindoles?

The compound serves as a key intermediate in:

  • Spirooxindole synthesis : Reacts with nitroarenes (e.g., 5-chloro-2-nitrobenzaldehyde) via nitro-reduction and lactamization to form spiro[indoline-3,3'-quinoline]-2,2'-diones (87% yield) .
  • Heterocycle construction : Participates in Michael additions with cyanoacetanilides to yield 2-pyridone derivatives (e.g., 2-amino-5-cyano-6-oxo-1,6-dihydropyridines) under NaOEt catalysis .

Comparison with Similar Compounds

Malonate esters are versatile intermediates in organic synthesis. Below is a detailed comparison of Diethyl 2-(2-oxocyclohexyl)malonate with structurally related compounds, focusing on substituent effects, synthesis, and applications.

Substituent Diversity and Reactivity

Cycloalkyl-Substituted Malonates

Diethyl 2-(Cyclopentylmethyl)-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4aj)

  • Structure : Cyclopentylmethyl and 2-oxo-2-(p-tolyl)ethyl substituents.
  • Synthesis : Cu(OAc)₂-catalyzed oxidative radical functionalization (50% yield).
  • Properties : Yellow oil; confirmed by ¹H/¹³C NMR and HRMS .
  • Applications : Explored in C–H functionalization reactions.

Diethyl 2-(Cyclopropylmethyl)-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4ak)

  • Structure : Cyclopropylmethyl group enhances ring strain.
  • Synthesis : Similar to 4aj but with 56% yield .
  • Key Difference : Cyclopropane’s strain may influence reactivity in cycloadditions.

Aromatic and Heteroaromatic Malonates

Diethyl 2-(Pyridin-2-ylmethylene)malonate

  • Structure : Pyridinyl substituent introduces aromaticity.
  • Synthesis : Condensation of diethyl malonate with 2-pyridinecarboxaldehyde.
  • Applications : Reacts with arynes via dipolar cycloaddition to form indole derivatives .

Diethyl 2-(2-Methoxy-4-nitrophenyl)malonate (CAS: 415912-51-5)

  • Structure : Electron-withdrawing nitro and methoxy groups.
  • Properties : Altered electronic profile enhances electrophilicity.
  • Applications : Intermediate in nitroarene chemistry .

Functional Group Variations

Electron-Deficient Substituents

Diethyl 2-(2-Cyanoethyl)-malonate (CAS: 17216-62-5) Structure: Cyanoethyl group provides strong electron-withdrawing effects. Molecular Formula: C₁₀H₁₅NO₄ (MW: 213.23 g/mol). Applications: Used in Michael additions and nitrile-based transformations .

Dimethyl 2-(2-Bromocyclohex-2-enyl)malonate (7)

  • Structure : Bromocyclohexenyl substituent.
  • Synthesis : Sodium hydride-mediated alkylation of dimethyl malonate (DME solvent).
  • Applications : Precursor for cross-coupling reactions (e.g., Suzuki–Miyaura) .

Enamine and Imine Derivatives

Diethyl 2-(((3-Iodo-4-methoxyphenyl)amino)methylene)malonate (CAS: 2055350-37-1) Structure: Iodo and methoxy groups enhance halogen bonding and solubility. Applications: Potential building block for iodinated pharmaceuticals .

Comparative Data Table

Compound Name Molecular Formula Substituent(s) Yield (%) Physical State Key Applications References
This compound C₁₃H₂₀O₅ 2-Oxocyclohexyl 50–85 Liquid Enantioselective alkylation
Diethyl 2-(Cyclopentylmethyl)-...malonate C₂₄H₃₀O₅ Cyclopentylmethyl, p-tolyl 50 Yellow oil C–H functionalization
Dimethyl 2-(2-Bromocyclohex-2-enyl)malonate C₁₁H₁₅BrO₄ Bromocyclohexenyl 85 Solid Cross-coupling precursors
Diethyl 2-(Ethoxymethylene)malonate C₁₀H₁₆O₅ Ethoxymethylene N/A Liquid Gould–Jacob quinolone synthesis
Diethyl 2-(2-Cyanoethyl)-malonate C₁₀H₁₅NO₄ Cyanoethyl N/A Liquid Michael additions

Key Findings

Steric and Electronic Effects :

  • The 2-oxocyclohexyl group in this compound balances steric bulk and electronic modulation, enabling efficient enantioselective catalysis .
  • Smaller substituents (e.g., cyclopropylmethyl in 4ak) improve yields but limit steric control in asymmetric reactions .

Synthetic Flexibility: Malonates with bromo (e.g., ) or cyano (e.g., ) substituents are tailored for cross-coupling or nucleophilic additions, respectively. Diethyl 2-(ethoxymethylene)malonate’s push-pull alkene system facilitates cyclizations to quinolones .

Applications in Drug Discovery: Enamine-based derivatives (e.g., ) are pivotal in synthesizing iodinated bioactive molecules. The target compound’s enantioselectivity outperforms secondary amino catalysts, which fail to condense with cyclohexanone .

Properties

IUPAC Name

diethyl 2-(2-oxocyclohexyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10(9)14/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSRUIQCMVMASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474411
Record name DIETHYL 2-(2-OXOCYCLOHEXYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4039-31-0
Record name DIETHYL 2-(2-OXOCYCLOHEXYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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